molecular formula C12H10N4O2S2 B2920176 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 556024-08-9

2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2920176
CAS RN: 556024-08-9
M. Wt: 306.36
InChI Key: MKHXZNPDOPKXTL-UHFFFAOYSA-N
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Description

The compound “2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione” is a derivative of 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives is usually performed in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the thioacetic acid derivative undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary. For instance, some derivatives are yellow solids with a melting point of 189–191°C .

Scientific Research Applications

Noncovalent Interactions and Crystal Engineering

Research on adamantane-1,3,4-thiadiazole hybrids, which share structural motifs with the compound , emphasizes the role of noncovalent interactions in defining crystal structures and stability. These studies reveal how different orientations of substituents, such as amino groups, can influence the overall crystal packing through intra- and intermolecular interactions. This knowledge is crucial for crystal engineering and designing materials with desired physical properties (El-Emam et al., 2020).

Antimicrobial and Antifungal Applications

Compounds containing thiadiazole and isoindole units have been evaluated for their antimicrobial and antifungal activities. Synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and their testing against various bacterial and fungal strains highlight the potential of these molecules as bioactive agents. Such research underscores the utility of incorporating thiadiazole and isoindole motifs for developing new antimicrobial agents (Jat et al., 2006).

Catalysis and Synthetic Methodologies

The palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones demonstrates the compound's relevance in catalysis and synthetic organic chemistry. This method provides a streamlined approach to synthesizing isoindole derivatives, a class to which our compound of interest belongs, highlighting its potential utility in creating complex organic molecules (Worlikar & Larock, 2008).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives are promising. They have been identified as pharmacologically significant scaffolds due to their broad and potent activity . Therefore, they might be promising candidates for further evaluation .

Mechanism of Action

properties

IUPAC Name

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXZNPDOPKXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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